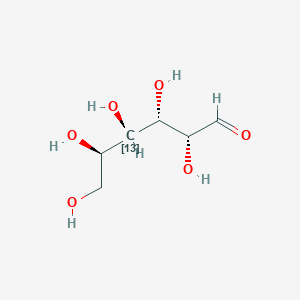

D-Galactose-13C-3

Description

BenchChem offers high-quality D-Galactose-13C-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Galactose-13C-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i6+1 |

InChI Key |

GZCGUPFRVQAUEE-GFDIWXKRSA-N |

Isomeric SMILES |

C([C@H]([13C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Isotopic Tracer D-Galactose-1-¹³C₃: A Technical Guide to its Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled carbohydrates are indispensable tools in metabolic research, enabling the precise tracking of metabolic pathways and the quantification of flux rates. While uniformly labeled substrates are common, position-specific labeling offers a more granular view of carbon transitions. This technical guide focuses on the theoretical and practical applications of D-Galactose-1-¹³C₃ in research. Although direct experimental data for this specific isotopologue is not widely published, its utility can be inferred from the well-established principles of metabolic flux analysis and the known metabolic fate of galactose. This document outlines the primary metabolic pathways of galactose, details hypothetical experimental protocols for using D-Galactose-1-¹³C₃, presents illustrative quantitative data, and provides visualizations of key metabolic and experimental workflows.

Introduction to D-Galactose Metabolism and Isotopic Tracing

D-galactose, a C-4 epimer of glucose, plays a crucial role in cellular metabolism, particularly as a component of the disaccharide lactose found in dairy products. Its metabolism is primarily governed by the Leloir pathway, which converts galactose into glucose-1-phosphate, an intermediate of glycolysis.[1][2][3][4][5] The use of ¹³C-labeled galactose allows researchers to trace the journey of its carbon atoms through various metabolic networks.

D-Galactose-1-¹³C₃, with a stable isotope at the third carbon position, is a powerful tool for investigating specific enzymatic reactions and pathway activities. By tracking the fate of the ¹³C label, researchers can elucidate the contributions of galactose to glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[6][7] This position-specific labeling is particularly advantageous for resolving ambiguities that can arise with uniformly labeled tracers.[8]

Metabolic Pathways of D-Galactose

The metabolism of D-galactose is primarily accomplished through the Leloir pathway, with alternative routes becoming significant under certain physiological or pathological conditions.

The Leloir Pathway

The Leloir pathway is the principal route for galactose catabolism.[1][3][5] It involves a series of enzymatic steps that convert D-galactose into glucose-1-phosphate, which then enters mainstream glucose metabolism.

-

Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose at the C-1 position to yield galactose-1-phosphate.

-

Uridyl Transfer: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.[1][2][4]

-

Epimerization: UDP-galactose-4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.[1][2]

-

Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis or the pentose phosphate pathway.[2][3]

A ¹³C label at the C-3 position of galactose will be retained at the C-3 position of galactose-1-phosphate, UDP-galactose, UDP-glucose, glucose-1-phosphate, and glucose-6-phosphate. Subsequently, it will appear at the C-3 position of fructose-6-phosphate and the C-3 of glyceraldehyde-3-phosphate (GAP) following the cleavage of fructose-1,6-bisphosphate in glycolysis. This labeled GAP can then proceed through the lower part of glycolysis and enter the TCA cycle.

Figure 1: The Leloir Pathway for D-Galactose Metabolism.

Alternative Metabolic Routes

Under conditions of high galactose concentration or in individuals with deficiencies in the Leloir pathway enzymes (e.g., galactosemia), alternative pathways become more active.[2][3]

-

Reduction to Galactitol: Aldose reductase can reduce galactose to galactitol. The accumulation of galactitol can lead to osmotic stress and cellular damage.

-

Oxidation to Galactonate: Galactose can be oxidized to galactonate.

-

Pyrophosphorylase Pathway: In some tissues, UDP-glucose pyrophosphorylase can synthesize UDP-galactose from galactose-1-phosphate and UTP.

Tracing the ¹³C label from D-Galactose-1-¹³C₃ can help quantify the flux through these alternative pathways.

Applications of D-Galactose-1-¹³C₃ in Research

The primary application of D-Galactose-1-¹³C₃ is in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[9][10][11][12] This powerful technique allows for the quantification of intracellular metabolic fluxes by tracking the distribution of ¹³C isotopes through a metabolic network.

Quantifying Glycolytic and Pentose Phosphate Pathway Fluxes

By analyzing the isotopologue distribution in glycolytic and PPP intermediates, the relative and absolute fluxes through these pathways can be determined. For instance, the scrambling of the ¹³C label from the C-3 position of galactose into different positions of downstream metabolites can reveal the activity of reversible enzymatic reactions and the contribution of different pathways to the production of key intermediates like pyruvate and lactate.

Elucidating the Contribution of Galactose to the TCA Cycle

The ¹³C label from D-Galactose-1-¹³C₃ will be incorporated into acetyl-CoA via glycolysis and the pyruvate dehydrogenase complex. The entry of labeled acetyl-CoA into the TCA cycle will lead to the labeling of TCA cycle intermediates. Analysis of the mass isotopomer distributions of these intermediates can provide insights into TCA cycle activity and anaplerotic fluxes.

Drug Development and Disease Research

In drug development, D-Galactose-1-¹³C₃ can be used to study the metabolic effects of drug candidates on galactose and glucose metabolism. In the context of diseases like cancer and galactosemia, this tracer can help to understand the metabolic reprogramming that occurs and to evaluate the efficacy of therapeutic interventions.[6][13]

Experimental Protocols

A typical ¹³C-MFA experiment using D-Galactose-1-¹³C₃ involves several key steps.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours.

-

Media Preparation: Prepare culture medium containing D-Galactose-1-¹³C₃ as the sole or a partial carbon source. The concentration of the tracer should be optimized for the specific cell type and experimental question.

-

Isotopic Labeling: Replace the standard culture medium with the ¹³C-labeled medium and incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.[14]

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

-

Harvesting: Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

Analytical Methods

-

Mass Spectrometry (MS): The most common analytical technique for ¹³C-MFA is mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[11] These methods allow for the separation and quantification of metabolites and the determination of their mass isotopomer distributions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the positional isotopomers of metabolites, providing complementary information to MS-based methods.[13]

Figure 2: General Experimental Workflow for ¹³C-Metabolic Flux Analysis.

Data Presentation

The quantitative data obtained from ¹³C-MFA experiments are typically presented in tables that summarize the mass isotopomer distributions of key metabolites and the calculated metabolic fluxes.

Illustrative Mass Isotopomer Distributions

The following table presents hypothetical mass isotopomer distribution data for key glycolytic and TCA cycle intermediates after labeling with D-Galactose-1-¹³C₃. The "M+n" notation refers to the mass of the metabolite with 'n' ¹³C atoms.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Glucose-6-Phosphate | 10 | 85 | 3 | 2 |

| Fructose-6-Phosphate | 12 | 83 | 3 | 2 |

| Pyruvate | 40 | 50 | 8 | 2 |

| Lactate | 45 | 48 | 5 | 2 |

| Citrate | 60 | 30 | 8 | 2 |

| Malate | 55 | 35 | 7 | 3 |

Table 1: Hypothetical Mass Isotopomer Distributions of Key Metabolites. (Note: This data is for illustrative purposes and does not represent actual experimental results.)

Illustrative Metabolic Fluxes

The mass isotopomer data is used in conjunction with a metabolic network model to calculate the fluxes through various reactions.

| Pathway | Reaction | Flux (relative to Galactose uptake) |

| Glycolysis | Glucose-6-phosphate isomerase | 0.95 |

| Pyruvate kinase | 0.85 | |

| Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase | 0.10 |

| TCA Cycle | Citrate synthase | 0.75 |

| Malate dehydrogenase | 0.70 | |

| Anaplerosis | Pyruvate carboxylase | 0.15 |

Table 2: Hypothetical Metabolic Fluxes Calculated from ¹³C-MFA. (Note: This data is for illustrative purposes and does not represent actual experimental results.)

Conclusion

D-Galactose-1-¹³C₃ represents a valuable, albeit currently underutilized, tool for the detailed investigation of cellular metabolism. Its position-specific label allows for the precise tracking of carbon fate through the Leloir pathway and into central carbon metabolism. By employing the experimental and analytical techniques outlined in this guide, researchers in basic science and drug development can gain deeper insights into the metabolic roles of galactose in health and disease, paving the way for new therapeutic strategies and a more comprehensive understanding of metabolic regulation.

References

- 1. Leloir pathway - Wikipedia [en.wikipedia.org]

- 2. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. researchgate.net [researchgate.net]

- 4. PathWhiz [pathbank.org]

- 5. Galactose - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

D-Galactose-3-¹³C: A Technical Guide to its Chemical Properties and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties and stability of D-Galactose-3-¹³C, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who utilize isotopic tracers to elucidate metabolic pathways and quantify fluxes.

Core Chemical Properties

D-Galactose-3-¹³C is a form of D-Galactose where the carbon atom at the third position has been replaced with the stable isotope ¹³C. This isotopic labeling allows for the tracing of galactose metabolism in biological systems using mass spectrometry and NMR spectroscopy.

| Property | Value | Reference |

| CAS Number | 478518-56-8 | [1] |

| Molecular Formula | ¹³CC₅H₁₂O₆ | [2] |

| Molecular Weight | 181.15 g/mol | [2][3] |

| Appearance | White to off-white solid powder | [4] |

| Melting Point | 169-170 °C (literature) | [2][4][5] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [2][6] |

| Chemical Purity | Typically ≥98% | [3][7] |

Stability and Storage

Proper storage and handling are critical to maintain the integrity of D-Galactose-3-¹³C.

Storage Recommendations:

-

Solid Form: Store as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years)[4]. It should be kept in a tightly sealed container, away from light and moisture[3][7][8].

-

In Solvent: Once dissolved, it is recommended to store solutions at -80°C, which can maintain stability for up to 6 months[4][9]. Repeated freeze-thaw cycles should be avoided by aliquoting the solution[9].

Stability Profile: D-Galactose is considered stable under normal storage conditions[10][11][12]. However, in aqueous solutions, its degradation is influenced by several factors:

-

Temperature: Degradation increases with higher temperatures. A study on unlabeled D-galactose showed significant degradation at 65°C over six weeks[13].

-

Concentration: Higher concentrations of galactose in aqueous solutions lead to increased degradation[13].

-

pH and Buffers: Autoclaving galactose solutions in acetate buffers can lead to significant degradation (up to 21% for a 30% solution), whereas solutions in water or phosphate buffer show less than 5% degradation[13]. It is recommended not to sterilize buffered galactose solutions by autoclaving[13].

-

Shelf-Life: The estimated shelf-life for a filter-sterilized aqueous solution of D-galactose at room temperature is approximately 4.5 months[13].

Experimental Protocols

D-Galactose-3-¹³C is primarily used as a tracer in metabolic studies to investigate the Leloir pathway of galactose metabolism and to quantify metabolic fluxes.

Metabolic Labeling and GC-MS Analysis of D-Galactose in Plasma

This protocol is adapted from a stable-isotope dilution method for the sensitive determination of D-galactose in human plasma[5].

1. Sample Preparation: a. To a plasma sample, add a known amount of a different ¹³C-labeled galactose (e.g., [U-¹³C₆]D-galactose) to serve as an internal standard[5]. b. Remove D-glucose from the plasma by treatment with D-glucose oxidase[5]. c. Purify the sample using ion-exchange chromatography[5].

2. Derivatization for GC-MS Analysis: a. Prepare aldononitrile pentaacetate derivatives of the galactose in the sample[5].

3. GC-MS Analysis: a. Utilize a gas chromatograph coupled to a mass spectrometer. b. Monitor the [MH-60]⁺ ion intensities in the positive chemical ionization mode to assess the different labeled forms of D-galactose[5]. For example, m/z 329 would correspond to a singly ¹³C-labeled galactose like D-Galactose-3-¹³C[5]. c. Quantify the D-galactose concentration based on the signal from the ¹³C-labeled internal standard[5].

Visualizing Workflows and Pathways

The Leloir Pathway of Galactose Metabolism

The primary metabolic route for galactose utilization is the Leloir pathway, which converts D-galactose into glucose-1-phosphate.

Caption: The Leloir Pathway for the conversion of D-Galactose to Glucose-1-Phosphate.

Experimental Workflow for Stable Isotope Tracing

The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using a ¹³C-labeled substrate like D-Galactose-3-¹³C.

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. D-glucose, D-galactose, and D-lactose non-enzyme quantitative and qualitative analysis method based on Cu foam electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leloir pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. tuscany-diet.net [tuscany-diet.net]

- 8. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The alternative D-galactose degrading pathway of Aspergillus nidulans proceeds via L-sorbose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 12. biospectra.us [biospectra.us]

- 13. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of ¹³C Labeled D-Galactose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of ¹³C labeled D-Galactose, a critical tool in metabolic research and drug development. This document details both chemical and enzymatic synthesis routes, providing quantitative data and detailed experimental protocols. Furthermore, it outlines modern purification and analytical techniques essential for obtaining high-purity labeled galactose.

Introduction

Stable isotope-labeled carbohydrates, such as ¹³C labeled D-Galactose, are invaluable tracers for elucidating metabolic pathways, quantifying fluxes, and understanding the pharmacokinetics of galactose-containing drugs and glycoconjugates. The ability to track the fate of the ¹³C label through various biological processes provides a powerful window into cellular metabolism and disease states. This guide focuses on the practical aspects of producing and purifying this essential research tool.

Chemical Synthesis of D-Galactose-1-¹³C

A prevalent and effective method for the specific labeling of D-Galactose at the C1 position is the nitromethane synthesis, also known as the Fischer-Sowden chain extension. This method utilizes a ¹³C labeled nitromethane as the source of the isotopic label.

Synthesis Pathway and Key Reactions

The synthesis commences with the reaction of a pentose, such as D-lyxose, with ¹³C-labeled nitromethane under basic conditions. This reaction forms a mixture of epimeric nitroalcohols. Subsequent steps involve the separation of these epimers, followed by a Nef reaction to convert the nitro group into an aldehyde, yielding the desired ¹³C labeled D-Galactose.

Quantitative Data

The chemical synthesis of D-Galactose-1-¹³C from nitromethane-¹³C has been reported with the following quantitative outcomes[1][2]:

| Parameter | Value |

| Overall Yield | 42.6%[1][2] |

| Chemical Purity | 99.7%[1][2] |

| Optical Purity | 100.0%[1][2] |

| ¹³C Abundance | 99.1%[1][2] |

Experimental Protocol: Chemical Synthesis of D-Galactose-1-¹³C

The following is a representative protocol based on established methodologies.

Materials:

-

D-Lyxose

-

¹³C-Nitromethane (99 atom % ¹³C)

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Sulfuric Acid (H₂SO₄)

-

Ion-exchange resin (e.g., Amberlite IR-120 H⁺ form and Amberlite IRA-400 OH⁻ form)

-

Deionized water

Procedure:

-

Condensation Reaction:

-

Dissolve D-lyxose in methanol in a reaction vessel.

-

Add a solution of sodium hydroxide in methanol dropwise while maintaining a low temperature (e.g., 0-5 °C).

-

Slowly add ¹³C-nitromethane to the reaction mixture and stir for several hours at room temperature.

-

Neutralize the reaction mixture with a cation-exchange resin (H⁺ form).

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain a syrup containing the epimeric nitroalcohols.

-

-

Epimer Separation:

-

The separation of the nitro-D-galactitol and nitro-D-talitol epimers can be achieved by fractional crystallization or column chromatography.

-

-

Nef Reaction:

-

Dissolve the purified ¹³C-nitro-D-galactitol in a solution of sodium hydroxide.

-

Add this solution dropwise to a stirred, cooled solution of sulfuric acid.

-

After the addition is complete, neutralize the mixture with an anion-exchange resin (OH⁻ form).

-

Filter the resin and wash with deionized water.

-

Concentrate the combined filtrate and washings under reduced pressure to yield crude D-Galactose-1-¹³C.

-

Enzymatic Synthesis of ¹³C Labeled D-Galactose

Enzymatic synthesis offers a highly specific and often milder alternative to chemical methods. The synthesis of ¹³C labeled D-Galactose can be approached through a multi-enzyme cascade that leverages the specificity of enzymes involved in galactose metabolism.

Proposed Enzymatic Pathway

A potential enzymatic route involves the phosphorylation of ¹³C labeled galactose precursor followed by the synthesis of UDP-¹³C-Galactose, a key intermediate. While a direct enzymatic synthesis of the free monosaccharide is less common, the production of activated forms like UDP-Galactose is well-established. For instance, starting from a suitable ¹³C labeled precursor, a combination of a kinase and a pyrophosphorylase can be employed.

Experimental Protocol: Representative Enzymatic Synthesis

The following is a conceptual protocol for the enzymatic synthesis of UDP-¹³C-Galactose, which can subsequently be hydrolyzed to ¹³C-D-Galactose.

Materials:

-

¹³C-D-Galactose (as starting material for activation)

-

ATP (Adenosine triphosphate)

-

UTP (Uridine triphosphate)

-

Galactokinase (e.g., recombinant from E. coli)

-

UDP-Galactose Pyrophosphorylase (e.g., recombinant from E. coli)

-

Alkaline Phosphatase

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

-

Enzymatic Reaction:

-

In a reaction vessel, combine the reaction buffer, ¹³C-D-Galactose, ATP, and UTP.

-

Initiate the reaction by adding Galactokinase and UDP-Galactose Pyrophosphorylase.

-

Incubate the mixture at an optimal temperature (e.g., 37 °C) for several hours.

-

Monitor the reaction progress by HPLC or LC-MS.

-

-

Hydrolysis to Free Galactose (Optional):

-

Upon completion of the UDP-¹³C-Galactose synthesis, add Alkaline Phosphatase to the reaction mixture to hydrolyze the UDP-sugar to free ¹³C-D-Galactose.

-

Incubate until the hydrolysis is complete.

-

-

Enzyme Removal and Product Isolation:

-

Terminate the reaction by heat inactivation or by adding a quenching agent.

-

Remove the denatured enzymes by centrifugation or ultrafiltration.

-

The resulting solution contains the ¹³C labeled D-Galactose, which can be further purified.

-

Purification and Analysis of ¹³C Labeled D-Galactose

High purity of the isotopically labeled sugar is crucial for its application. Chromatographic techniques are the methods of choice for the purification and analysis of ¹³C labeled D-Galactose.

Ion-Exchange Chromatography

Ion-exchange chromatography is an effective first step to remove salts and charged impurities from the crude reaction mixture.

Representative Protocol:

-

Resins: A combination of a strong cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form) and a strong anion-exchange resin (e.g., Dowex 1-X8, formate form).

-

Procedure:

-

Pass the aqueous solution of crude ¹³C-D-Galactose through a column packed with the cation-exchange resin.

-

Collect the eluate and pass it through a column packed with the anion-exchange resin.

-

Wash both columns with deionized water and combine the eluates and washings.

-

Lyophilize the combined solution to obtain the desalted product.

-

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful technique for the final purification and analysis of ¹³C labeled D-Galactose. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like sugars.

Representative HILIC-HPLC Protocol:

-

Column: A HILIC column with an amide or diol stationary phase (e.g., Waters ACQUITY UPLC BEH Amide column, 2.1 x 150 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water with a modifier (e.g., 0.1% ammonium hydroxide or 10 mM ammonium acetate).

-

B: Acetonitrile with the same modifier.

-

-

Gradient: A gradient elution from high to low organic content. For example:

-

0-2 min: 90% B

-

2-15 min: Linear gradient from 90% to 60% B

-

15-18 min: Hold at 60% B

-

18-20 min: Return to 90% B and re-equilibrate.

-

-

Flow Rate: 0.2-0.4 mL/min.

-

Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).

Analytical Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): To determine chemical and optical purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecular ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and the position of the ¹³C label.

Conclusion

The synthesis and purification of ¹³C labeled D-Galactose require a combination of precise chemical or enzymatic reactions and robust chromatographic separation techniques. The choice between chemical and enzymatic synthesis depends on the desired labeling pattern, scale, and available resources. The detailed methodologies and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to produce and purify high-quality ¹³C labeled D-Galactose for their specific research needs. The use of modern analytical techniques is paramount to ensure the final product meets the stringent purity and isotopic enrichment requirements for metabolic studies.

References

The Metabolic Journey of D-Galactose-13C-3: A Technical Guide to Core Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the metabolic pathways involving D-Galactose, with a special focus on the use of D-Galactose-13C-3 as a tracer for metabolic flux analysis. Understanding these pathways is crucial for research in galactosemia, a genetic disorder affecting galactose metabolism, as well as in broader studies of carbohydrate metabolism, oncology, and neurodegenerative diseases. The strategic placement of a 13C label at the C-3 position of D-galactose allows for precise tracking of its metabolic fate, providing invaluable quantitative data for researchers.

Core Biological Pathways of D-Galactose Metabolism

D-Galactose, a C-4 epimer of glucose, is primarily metabolized through the highly conserved Leloir pathway.[1] However, alternative routes such as the De Ley-Doudoroff pathway and an oxidoreductive pathway also contribute to its catabolism, particularly in certain organisms or pathological conditions.

The Leloir Pathway: The Principal Route of Galactose Conversion

The Leloir pathway is the central metabolic route for converting D-galactose into glucose-1-phosphate, which can then enter glycolysis.[2][3] This pathway is critical for the utilization of galactose from dietary sources like lactose.[4] The pathway proceeds in four key enzymatic steps:

-

Mutarotation: β-D-galactose is first converted to its α-D-galactose anomer by the enzyme galactose mutarotase (GALM).[3][5]

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position, forming galactose-1-phosphate.[6][7]

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[6][7]

-

Epimerization: UDP-galactose-4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, thus regenerating the UDP-glucose consumed in the previous step and completing the cycle.[6][7]

The glucose-1-phosphate produced can then be isomerized to glucose-6-phosphate by phosphoglucomutase and enter glycolysis.[5]

Alternative Metabolic Routes

In addition to the Leloir pathway, other pathways contribute to galactose metabolism, particularly in microorganisms and in certain pathological states in humans.

The De Ley-Doudoroff Pathway: This pathway, primarily found in bacteria, metabolizes D-galactose through a series of oxidation and dehydration steps.[8][9] It involves the conversion of D-galactose to D-galactonate, then to 2-keto-3-deoxy-galactonate, which is subsequently cleaved to pyruvate and glyceraldehyde-3-phosphate.[8][9]

The Oxidoreductive Pathway: This pathway is prominent in filamentous fungi and involves the reduction of D-galactose to galactitol, followed by a series of oxidation and reduction steps to ultimately yield D-fructose-6-phosphate, which can then enter glycolysis.[10]

Quantitative Analysis of D-Galactose-13C-3 Metabolism

The use of D-Galactose-13C-3 in metabolic studies allows for the precise quantification of the flux through these different pathways. By tracing the fate of the 13C label, researchers can determine the relative contributions of each pathway to galactose catabolism under various conditions.

Distribution of 13C-Labeled Metabolites

The following table summarizes the distribution of 13C-labeled metabolites in different tissues of galactose-1-phosphate uridyl transferase (GALT) deficient mice 4 hours after administration of [13C]galactose. This data highlights how the metabolic fate of galactose is altered in a disease state.

| Tissue | [13C]Galactose-1-phosphate | [13C]Galactitol | [13C]Galactonate |

| Liver | +++ | + | +++ |

| Kidney | ++ | +++ | ++ |

| Heart | + | +++ | + |

| Muscle | + | + | + |

| Brain | ++ | ++ | + |

| Table 1: Relative abundance of 13C-labeled galactose metabolites in tissues of GALT-deficient mice.[7] The number of '+' indicates the relative concentration. |

In normal mice, the majority of the 13C label from galactose is rapidly converted to glucose and lactate, primarily in the liver and kidney.[7]

Experimental Protocols for 13C Metabolic Flux Analysis

While a specific, universally applicable protocol for D-Galactose-13C-3 is dependent on the experimental system, the following provides a generalized workflow for conducting 13C metabolic flux analysis (13C-MFA).

Generalized Experimental Workflow

Key Methodological Steps

-

Cell Culture and Labeling:

-

Cells or organisms are cultured in a defined medium where a known concentration of D-Galactose-13C-3 is the sole or a primary carbon source.

-

The system is allowed to reach a metabolic and isotopic steady state.

-

-

Metabolism Quenching:

-

To accurately capture the metabolic state, enzymatic reactions must be stopped instantaneously. This is typically achieved by rapid cooling with a cold solvent, such as methanol or a methanol/water mixture.

-

-

Metabolite Extraction:

-

Metabolites are extracted from the cells using a variety of methods, often involving a combination of solvents like methanol, chloroform, and water to separate polar and nonpolar metabolites.

-

-

Analytical Measurement:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D 13C-NMR are powerful techniques for identifying and quantifying 13C-labeled metabolites. The position of the 13C label within the molecule can be determined, providing detailed information about the active metabolic pathways.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are highly sensitive methods for measuring the mass isotopomer distribution of metabolites. This data is crucial for calculating metabolic fluxes.

-

-

Data Analysis and Flux Calculation:

-

The labeling patterns of key metabolites are used in computational models to calculate the intracellular metabolic fluxes. Software packages are available to facilitate these complex calculations.

-

This technical guide provides a foundational understanding of the biological pathways involving D-Galactose and the application of D-Galactose-13C-3 in metabolic research. For researchers and professionals in drug development, a thorough grasp of these concepts is essential for designing experiments that can unravel the complexities of carbohydrate metabolism in both health and disease.

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. Leloir pathway - Wikipedia [en.wikipedia.org]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. researchgate.net [researchgate.net]

- 6. Galactose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the D-Galactose-13C Breath Test: Principles and Methodologies

The D-Galactose-13C breath test is a non-invasive diagnostic tool designed to quantitatively assess hepatic function and whole-body galactose oxidation capacity.[1][2] By tracing the metabolic fate of a stable isotope-labeled substrate, this test provides valuable insights into the functional capacity of the liver, particularly its cytosolic metabolic activity. Its applications span from diagnosing liver cirrhosis to investigating inborn errors of metabolism like galactosemia.[2][3] This guide offers an in-depth exploration of the test's core principles, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Core Principle: The Leloir Pathway and 13CO2 Exhalation

The fundamental principle of the test lies in the hepatic metabolism of galactose. Galactose is almost exclusively metabolized in the liver via the Leloir pathway.[2][4][5] When D-galactose labeled at the first carbon position ([1-¹³C]galactose) is administered, it undergoes a series of enzymatic conversions. The rate-limiting step in this process is the phosphorylation of galactose to galactose-1-phosphate, catalyzed by the enzyme galactokinase.[5]

Following phosphorylation, the labeled galactose molecule is converted through several steps into intermediates of glycolysis, such as glucose-6-phosphate.[4] These intermediates then enter the tricarboxylic acid (TCA) cycle, where the ¹³C label is ultimately cleaved off and released as labeled carbon dioxide (¹³CO₂). This ¹³CO₂ diffuses into the bloodstream, is transported to the lungs, and is subsequently expelled in the breath. The rate of ¹³CO₂ exhalation directly reflects the liver's capacity to metabolize galactose.[6] In patients with impaired liver function, this metabolic process is slowed, resulting in a significantly lower rate of ¹³CO₂ appearance in the breath.[3]

Experimental Protocol

The successful execution of the D-Galactose-13C breath test requires strict adherence to a standardized protocol covering patient preparation, substrate administration, and sample collection. Critical points in the methodology can influence the accuracy and reproducibility of the results.[7][8]

Patient Preparation:

-

Fasting: Patients should fast for a minimum of 8-12 hours prior to the test to ensure an accurate baseline. Young children may have a shorter fasting period of 10 hours. Only plain water is permitted during the fasting period and the test itself.[1][9]

-

Dietary Restrictions: For 24 hours before the test, patients should avoid high-fiber foods, milk and dairy products, fruit juices, and honey.[9] Some protocols also recommend eliminating ¹³C-enriched products (e.g., from corn or cane sugar) for two days prior to ensure a steady baseline of ¹³C abundance in breath CO₂.[1]

-

Medications and Procedures: Oral or IV antibiotics should be avoided for at least two weeks prior. Procedures like colonoscopy should also be avoided in the two weeks leading up to the test.[9]

-

Morning of the Test: Patients should refrain from smoking, physical exercise, and sleeping on the morning of the test.[9]

Substrate Administration and Sample Collection:

-

Baseline Samples: Before administering the substrate, two baseline breath samples are collected.[1] Patients are instructed to take a deep breath, hold it for approximately 3 seconds, and then exhale steadily into a collection tube or bag.[1]

-

Substrate Ingestion: A dose of [1-¹³C]galactose is administered. The dosage can vary, with studies using either a fixed amount or a weight-based dose, such as 7 mg/kg, dissolved in water.[1] In some protocols, particularly those involving intravenous administration in animal models, a dose of 100 mg/kg has been used.[10][11]

-

Post-Dose Sample Collection: Breath samples are collected at regular intervals after ingestion. Common time points include every 30 minutes for a total of 3 hours.[9] Other protocols specify collections at 60, 90, and 120 minutes post-ingestion.[1] For shorter-term evaluation, especially with intravenous administration, samples may be collected every 5 minutes for the first 30 minutes.[10]

-

Sample Analysis: The collected breath samples are analyzed using Isotope Ratio Mass Spectrometry (IRMS) or infrared spectroscopy to determine the ratio of ¹³CO₂ to ¹²CO₂.[12]

Data Presentation and Interpretation

The results of the breath test are typically expressed as the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over a specific time period (CUMPCD) or as the percentage of the dose recovered per hour (%dose/h).[1][3] These values provide a quantitative measure of the liver's metabolic function. Lower CUMPCD or %dose/h values indicate reduced galactose metabolism and, by extension, impaired liver function.[3]

The test has demonstrated strong correlations with the severity of liver disease and has been validated as a tool for distinguishing between patients with and without cirrhosis.[3]

Table 1: Quantitative Performance Data for the D-Galactose-13C Breath Test

| Parameter | Value | Condition / Context | Citation |

| Sensitivity | 71.4% | Distinguishing compensated cirrhosis from chronic liver disease (at 120 min) | [3] |

| Specificity | 85.0% | Distinguishing compensated cirrhosis from chronic liver disease (at 120 min) | [3] |

| Accuracy | 83.7% | Distinguishing compensated cirrhosis from chronic liver disease (at 120 min) | [3] |

| Correlation Coefficient (r) | 0.923 (p < 0.0001) | Correlation between single point ¹³CO₂ level at 25 min (SP₂₅) and liver weight/body weight ratio in a rat hepatectomy model. | [10][11] |

| Correlation Coefficient (r) | 0.889 (p < 0.0001) | Correlation between total ¹³CO₂ output at 30 min (S₃₀) and liver weight/body weight ratio in a rat hepatectomy model. | [10] |

| Median CUMPCD (120 min) | 0.29 | In patients with classical galactosemia. | [1] |

| Median CUMPCD (120 min) | 9.29 | In healthy adult controls. | [1] |

References

- 1. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [13C]‐galactose breath test in a patient with galactokinase deficiency and spastic diparesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metsol.com [metsol.com]

- 7. Tricks for interpreting and making a good report on hydrogen and 13C breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. Test preparation | Gastrolab [gastrolab.com.au]

- 10. [1-(13)C]Galactose breath test for quantitative measurement of liver function in a short period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [1-(13)C] breath test of galactose and fructose for quantitative liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview of Breath Testing in Clinical Practice in North America - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Leloir Pathway: A Technical Guide to Isotopic Tracer Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Leloir pathway, the metabolic route for galactose catabolism, and the application of isotopic tracers to elucidate its dynamics. This document details the core principles of the pathway, presents quantitative data from tracer studies, outlines detailed experimental protocols, and provides visual representations of the pathway and experimental workflows.

Core Concepts of the Leloir Pathway

The Leloir pathway is the primary route for the conversion of galactose into glucose-1-phosphate, which can then enter glycolysis. This metabolic conversion is crucial for utilizing galactose from dietary sources, such as lactose. The pathway consists of a series of enzymatic steps that are tightly regulated.[1]

The key enzymes involved in the Leloir pathway are:

-

Galactose mutarotase (GALM): Converts β-D-galactose to α-D-galactose, the active form for the subsequent step.[2][3]

-

Galactokinase (GALK): Phosphorylates α-D-galactose to galactose-1-phosphate (Gal-1-P), trapping it within the cell.[2][3]

-

Galactose-1-phosphate uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose and glucose-1-phosphate.[2][3]

-

UDP-galactose 4'-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose, thus regenerating the substrate for the GALT reaction and providing UDP-galactose for anabolic pathways.[2][3]

-

Phosphoglucomutase (PGM): Isomerizes glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis or the pentose phosphate pathway.[3]

Dysfunction in these enzymes can lead to the genetic disorder galactosemia, highlighting the pathway's importance in human metabolism.

Quantitative Analysis of the Leloir Pathway using Isotopic Tracers

Isotopic tracers, particularly stable isotopes like 13C, are powerful tools for quantifying the flux through metabolic pathways. By supplying cells or organisms with a labeled substrate (e.g., [U-13C]galactose), researchers can track the incorporation of the isotope into downstream metabolites. This allows for the determination of pathway activity and the relative contributions of different carbon sources.

Below are tables summarizing quantitative data from studies that have utilized isotopic tracers to investigate the Leloir pathway, particularly in the context of glioblastoma (GBM), where this pathway has been shown to be active.

Table 1: 13C Labeling of Leloir Pathway Intermediates and Glycolytic End Products in Glioblastoma Cells

| Metabolite | GBM Cell Line | 13C Labeling from [U-13C]Galactose (%) |

| Galactose-1-Phosphate (Gal-1-P) | GBM115 | Detected |

| UDP-Galactose (UDP-Gal) | GBM115 | Detected |

| Lactate | GBM115 | ~25% |

| Alanine | GBM115 | ~15% |

| Glutamate | GBM115 | ~5% |

| Acetyl-CoA | GBM115 | ~5% |

Data adapted from studies on glioblastoma cell lines incubated with [U-13C]galactose. The detection of 13C in Gal-1-P and UDP-Gal confirms an active Leloir pathway. The labeling in lactate, alanine, glutamate, and acetyl-CoA demonstrates the entry of galactose-derived carbons into central carbon metabolism.[4]

Table 2: Metabolic Fluxes in Glioblastoma Cells in the Presence of a Galactose Analog

| Metabolic Flux | Control | Treated with 4-deoxy-4-fluorogalactose (4DFG) | Percent Reduction | p-value |

| Glycolytic Carbon Flux | 100% (normalized) | ~88% | 12.06 ± 0.94% | 0.008 |

| Mitochondrial Carbon Flux | 100% (normalized) | ~88% | 12.06 ± 0.94% | 0.008 |

This table illustrates the impact of a galactose antimetabolite on central carbon metabolism in glioblastoma cells, as determined by 13C NMR-based metabolic flux analysis using [U-13C]glucose. The data indicates that inhibiting galactose metabolism can significantly reduce both glycolytic and mitochondrial fluxes.[5]

Experimental Protocols for Isotopic Tracer Analysis of the Leloir Pathway

The following sections provide detailed methodologies for conducting isotopic tracer experiments to study the Leloir pathway in cultured cells.

Protocol 1: 13C-Galactose Tracing in Cultured Cells

This protocol outlines the steps for labeling cells with 13C-galactose and preparing cell extracts for metabolomic analysis.

Materials:

-

Cell culture medium (e.g., DMEM), glucose-free

-

Dialyzed fetal bovine serum (dFBS)

-

[U-13C6]galactose

-

Phosphate-buffered saline (PBS), cold

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Culture: Plate cells (e.g., 200,000 cells/well in a 6-well plate) and allow them to adhere overnight.

-

Media Preparation: Prepare culture medium containing the desired concentration of [U-13C]galactose (e.g., 10 mM) and supplemented with dFBS. Ensure the base medium is free of unlabeled glucose and galactose.

-

Labeling: Remove the existing medium from the cells, wash once with PBS, and replace it with the 13C-galactose-containing medium.

-

Incubation: Incubate the cells for a time course (e.g., 8, 12, 24, 48, 72 hours) to monitor the incorporation of 13C into metabolites. The optimal incubation time depends on the pathway of interest, with glycolytic intermediates reaching isotopic steady state relatively quickly.[6][7]

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with cold PBS.

-

Add 600 µL of pre-chilled (-80°C) methanol to each well and place the plate on dry ice to quench metabolism rapidly.[8]

-

Scrape the cells in the cold methanol and transfer the cell extract to a pre-chilled microcentrifuge tube.

-

Store the extracts at -80°C until analysis.

-

Protocol 2: Sample Preparation and GC-MS Analysis of Labeled Metabolites

This protocol describes the preparation of cell extracts for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to determine the 13C-labeling patterns of metabolites.

Materials:

-

Cell extracts in methanol (from Protocol 1)

-

6 N Hydrochloric acid (HCl)

-

Acetonitrile

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMCS)

-

GC-MS system

Procedure:

-

Protein Hydrolysis (for proteinogenic amino acids):

-

Centrifuge the cell extract to pellet the protein.

-

Resuspend the pellet in 6 N HCl.

-

Hydrolyze at 105°C for 18 hours in a sealed vial.

-

Evaporate the hydrolysate to dryness under vacuum.

-

-

Derivatization:

-

Add 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS to the dried extract (or dried protein hydrolysate).

-

Incubate at 95°C for 1 hour.

-

Cool for 1 hour.

-

Centrifuge to remove any debris and transfer the supernatant to a GC-MS vial.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use appropriate GC temperature gradients and MS scanning parameters to separate and detect the derivatized metabolites.

-

Analyze the mass spectra to determine the mass isotopologue distributions (MIDs) of the metabolites of interest. The MIDs reveal the number of 13C atoms incorporated into each metabolite.

-

Visualizing the Leloir Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the Leloir pathway and a typical experimental workflow for isotopic tracer analysis.

Caption: The Leloir Pathway for Galactose Metabolism.

Caption: Experimental Workflow for Isotopic Tracer Analysis.

References

- 1. Sample preparation | Metabolomics [ebi.ac.uk]

- 2. The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leloir pathway - Wikipedia [en.wikipedia.org]

- 4. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. shimadzu.com [shimadzu.com]

A Technical Guide to the Applications of D-Galactose-¹³C₃ in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of D-Galactose-¹³C₃, a stable isotope-labeled sugar, as a powerful tool in modern metabolic research. By tracing the journey of the ¹³C-labeled carbon atom, researchers can elucidate complex metabolic pathways, quantify fluxes, and gain critical insights into cellular physiology in both healthy and diseased states.

Core Concepts: Galactose Metabolism and Isotope Tracing

The Leloir Pathway: The Primary Route of Galactose Metabolism

Galactose, primarily derived from the hydrolysis of lactose, is a critical monosaccharide for energy production and the synthesis of macromolecules.[1][2] The main pathway for its metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[3][4] This conversion involves three principal enzymes:

-

Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate (Gal-1-P), trapping it inside the cell.[4][5]

-

Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose.[1][3]

-

UDP-galactose 4'-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose, which can then enter mainstream glucose metabolism.[3][4]

Problems within this pathway can lead to conditions like galactosemia, an inability to properly break down galactose.[3]

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[6] The methodology involves introducing a substrate labeled with the stable isotope ¹³C, such as D-Galactose-¹³C₃, into a biological system.[6][7] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.

By measuring the specific distribution of ¹³C within these metabolites using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can deduce the active pathways and calculate the flow of carbon through the metabolic network.[6][7] This approach provides a detailed snapshot of cellular metabolism under specific conditions, making it invaluable for understanding metabolic rewiring in disease or in response to drug treatment.[7][8]

Applications and Data Presentation

The primary application of D-Galactose-¹³C₃ is to trace galactose metabolism in vivo and in vitro. It allows for the sensitive detection and quantification of galactose and its metabolites, providing insights that are often not achievable with conventional assays.

Case Study: Quantifying Plasma Galactose

A stable-isotope dilution method using ¹³C-labeled D-galactose enables the highly sensitive and accurate determination of D-galactose concentrations in human plasma.[9] This method is significantly more precise than traditional enzymatic assays, which can yield erroneously high results.[9] The data below highlights the differences in plasma galactose concentrations across different patient populations as measured by a gas chromatography-mass spectrometry (GC-MS) method.

| Group | N | Mean Plasma D-Galactose (µmol/L) | Standard Deviation (SD) |

| Healthy Adults | 16 | 0.12 | ± 0.03 |

| Diabetic Patients | 15 | 0.11 | ± 0.04 |

| Patients with Classic Galactosemia | 10 | 1.44 | ± 0.54 |

| Heterozygous Parents of Galactosemics | 5 | 0.17 | ± 0.07 |

| Table 1: Plasma D-galactose concentrations measured by a stable-isotope dilution GC-MS method. Data sourced from Schadewaldt et al.[9] |

Case Study: Tracing Metabolic Fate in GALT Deficiency

In a study using mice deficient in the GALT enzyme, administering [¹³C]galactose revealed the tissue-specific distribution and accumulation of galactose metabolites.[10] Four hours after administration, labeled galactose was found in all examined tissues, with the highest concentrations in the liver and kidney.[10] The study also identified the presence of alternative metabolic pathways that allow GALT-deficient animals to convert some galactose to glucose and lactate, albeit to a lesser extent than in normal mice.[10]

| Tissue | [¹³C]Galactose-1-Phosphate | [¹³C]Galactitol | [¹³C]Galactonate |

| Liver | Highest Concentration | Not detected | Highest Concentration |

| Kidney | High | High | Moderate |

| Heart | Moderate | Higher than Liver/Brain | Low |

| Brain | Low | Low | Low |

| Muscle | Lowest Concentration | Minute amounts | Lowest Concentration |

| Table 2: Relative distribution of ¹³C-labeled galactose metabolites in GALT-deficient mice. Data interpreted from Lai et al.[10] |

Experimental Protocols

General Workflow for a ¹³C-MFA Study

The following diagram outlines a typical workflow for a metabolic flux analysis experiment using D-Galactose-¹³C₃. The process begins with the introduction of the labeled substrate and concludes with the computational analysis of metabolic fluxes.

Protocol: GC-MS Analysis of Plasma D-Galactose

This protocol is adapted from a method for the sensitive determination of D-galactose in human plasma using a stable-isotope dilution approach.[9]

1. Sample Preparation:

-

Spike plasma samples with a known amount of a fully labeled internal standard, such as D-Galactose-[U-¹³C₆].

-

Remove D-glucose from the plasma by treating the sample with D-glucose oxidase. This step is critical to prevent interference from the much more abundant glucose.

-

Purify the sample using ion-exchange chromatography to isolate the galactose fraction.

2. Derivatization for GC-MS:

-

Prepare aldononitrile pentaacetate derivatives of the extracted galactose. This chemical modification makes the sugar volatile, which is necessary for gas chromatography.

3. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use positive chemical ionization (PCI) as the ionization method.

-

Monitor specific mass-to-charge ratio (m/z) ions to quantify the different isotopomers. For example, monitor m/z 328 for unlabeled (¹²C) galactose, m/z 329 for singly labeled (¹³C₁) galactose, and m/z 334 for the fully labeled (¹³C₆) internal standard.[9]

4. Quantification:

-

Calculate the concentration of endogenous D-galactose based on the ratio of the signal from the unlabeled analyte to the signal from the known amount of the ¹³C-labeled internal standard. The method is linear in the range of 0.1-5 µmol/L with a limit of quantification below 0.02 µmol/L.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Galactose metabolism and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galactose - Wikipedia [en.wikipedia.org]

- 4. Galactose Metabolism - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 5. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Galactose-¹³C Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantitatively track the flow of atoms through intracellular metabolic pathways.[1][2] While glucose is the most commonly used tracer, D-galactose, particularly ¹³C-labeled D-galactose, offers a unique lens to investigate cellular metabolism. Galactose is a key nutrient, especially in dairy-consuming populations, and its metabolism is implicated in various physiological and pathological states, including cancer and inborn errors of metabolism like galactosemia.[3][4]

This document provides a detailed protocol for conducting D-Galactose-¹³C Metabolic Flux Analysis, from experimental design and cell culture to sample preparation and analysis by mass spectrometry.

Key Signaling Pathway: The Leloir Pathway

Galactose primarily enters central carbon metabolism through the Leloir pathway, which converts galactose into glucose-6-phosphate.[5][6] Understanding the flux through this pathway and its connections to glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle is crucial for interpreting the metabolic state of the cell.

Experimental Workflow

The overall workflow for a D-Galactose-¹³C MFA experiment involves several key stages, from cell culture with the labeled substrate to data analysis.

Detailed Experimental Protocols

1. Cell Culture and Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

-

Materials:

-

Mammalian cell line of interest

-

Basal medium deficient in glucose and galactose (e.g., custom DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled monosaccharides

-

D-[U-¹³C₆]Galactose (or other specifically labeled galactose)

-

Standard cell culture reagents and plasticware

-

-

Procedure:

-

Seed cells in multi-well plates (e.g., 6-well plates) at a density that allows for logarithmic growth throughout the experiment.

-

Culture cells in standard glucose-containing medium until they reach the desired confluency (typically 50-60%).

-

Prepare the ¹³C-Galactose labeling medium: Supplement the basal medium with D-[U-¹³C₆]Galactose to the desired final concentration (e.g., 10 mM) and dFBS.

-

Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the ¹³C-Galactose labeling medium to the cells.

-

Incubate the cells for a sufficient duration to approach isotopic steady-state. This time should be determined empirically for the specific cell line but is often between 8 and 24 hours.

-

2. Rapid Quenching and Metabolite Extraction

This step is critical to halt all enzymatic activity and preserve the in vivo metabolic state.

-

Materials:

-

Cold quenching solution (e.g., 80% methanol at -80°C or cold saline)

-

Cell scraper

-

Microcentrifuge tubes

-

-

Procedure:

-

Place the cell culture plates on a refrigerated surface or in a cold room.

-

Rapidly aspirate the labeling medium.

-

Immediately add the ice-cold quenching solution to each well.

-

Scrape the cells in the quenching solution and transfer the cell suspension to pre-chilled microcentrifuge tubes.

-

Centrifuge at a high speed (e.g., >10,000 x g) for 1-2 minutes at 4°C.

-

Discard the supernatant. The resulting cell pellet is now ready for extraction.

-

3. Metabolite Extraction

-

Materials:

-

Extraction solvent: A common choice is a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v) pre-chilled to -20°C.

-

-

Procedure:

-

Add the cold extraction solvent to the cell pellet.

-

Vortex vigorously to resuspend the pellet.

-

Incubate at -20°C for at least 20 minutes to precipitate proteins.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

The dried extract can be stored at -80°C until analysis.

-

4. LC-MS/MS Analysis

-

Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS) is required.

-

Chromatography:

-

Due to the polar nature of galactose and its phosphorylated intermediates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation method.[7]

-

Reconstitute the dried metabolite extracts in a solvent compatible with the initial mobile phase conditions.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode to detect phosphorylated intermediates (e.g., Galactose-1-Phosphate).

-

Use Multiple Reaction Monitoring (MRM) or parallel reaction monitoring (PRM) to quantify the mass isotopologues of galactose and its downstream metabolites. The mass transitions for each metabolite will need to be optimized. For instance, for [¹³C₆]-UDPGal, the mass transition could be 571 > 323.[8][9][10]

-

Data Presentation and Interpretation

The primary output of the LC-MS/MS analysis is the mass isotopologue distribution (MID) for each measured metabolite. This data reflects the number of ¹³C atoms incorporated into each molecule. The MIDs are then used as input for computational software (e.g., INCA, Metran) to calculate the metabolic fluxes.

Table 1: Representative Metabolic Fluxes in Glioblastoma Cells Cultured with D-[U-¹³C₆]Galactose

| Reaction/Pathway | Flux (Relative to Galactose Uptake) | Description |

| Galactose Uptake | 100 | Rate of galactose transport into the cell. |

| Galactokinase (GALK) | 98.5 ± 2.1 | Conversion of galactose to galactose-1-phosphate. |

| Galactose-1-P Uridyltransferase (GALT) | 97.9 ± 2.5 | Formation of UDP-galactose. |

| Glycolysis (from Galactose) | 75.3 ± 4.2 | Flux of galactose-derived carbon entering the glycolytic pathway. |

| Pentose Phosphate Pathway (Oxidative) | 22.6 ± 3.1 | Diversion of galactose-derived carbon to the PPP for nucleotide synthesis and redox balance.[4] |

| Pyruvate Dehydrogenase (PDH) | 60.1 ± 5.5 | Entry of galactose-derived pyruvate into the TCA cycle. |

| Anaplerosis (from Galactose) | 5.2 ± 1.1 | Replenishment of TCA cycle intermediates from galactose-derived pyruvate. |

Note: The values in this table are representative and will vary depending on the cell type, experimental conditions, and the specific ¹³C-labeled galactose tracer used.

Conclusion

D-Galactose-¹³C Metabolic Flux Analysis is a valuable tool for obtaining a detailed, quantitative understanding of galactose metabolism and its integration with central carbon metabolism. The protocols outlined here provide a framework for researchers to design and execute these complex experiments, ultimately yielding insights into cellular physiology and disease. The use of advanced analytical techniques like LC-MS/MS, combined with computational modeling, allows for the precise determination of metabolic pathway activities, which can be instrumental in drug development and the study of metabolic diseases.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C-based metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma [mdpi.com]

- 4. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leloir pathway - Wikipedia [en.wikipedia.org]

- 6. The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Quantitation of Mannose, Glucose, Fructose, and Galactose by LC-MS/MS - Alturas Analytics, Inc. [alturasanalytics.com]

- 8. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrom… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: D-Galactose-¹³C₃ Breath Test for Diagnosing Galactosemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, a sugar found in milk and other dairy products. The most common form, classical galactosemia, is caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][2] If left untreated, the accumulation of galactose and its metabolites can lead to severe health complications, including liver damage, cataracts, and neurological impairment.[3] Early and accurate diagnosis is therefore critical.

The D-Galactose-¹³C₃ breath test is a non-invasive diagnostic tool used to assess the body's ability to metabolize galactose.[4] This test measures the rate at which orally administered ¹³C-labeled galactose is metabolized to ¹³CO₂ and exhaled. In individuals with galactosemia, impaired galactose metabolism results in a significantly lower production and exhalation of ¹³CO₂ compared to healthy individuals.[4][5] This method provides a quantitative measure of in vivo galactose oxidation capacity, which can aid in the diagnosis and differentiation of various galactosemia genotypes.[4]

Principle of the Test

The D-Galactose-¹³C₃ breath test is based on the Leloir pathway, the primary metabolic route for galactose.[1][6] In this pathway, galactose is ultimately converted to glucose-1-phosphate, which can then enter glycolysis to be oxidized for energy, producing carbon dioxide (CO₂) as a byproduct.[6]

The test utilizes D-galactose labeled with a stable, non-radioactive isotope of carbon, ¹³C, at the C3 position. When a patient ingests this labeled galactose, it is absorbed and metabolized. If the metabolic pathway is functional, the ¹³C label will be incorporated into CO₂ and exhaled. The amount of ¹³CO₂ in the exhaled breath is measured over time using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).[4][7][8] A lower than normal rate of ¹³CO₂ exhalation indicates a defect in the galactose metabolic pathway, characteristic of galactosemia.

Applications

-

Diagnosis of Galactosemia: The primary application is to aid in the diagnosis of galactosemia by assessing an individual's galactose metabolism capacity.[4]

-

Genotype Differentiation: The test can help distinguish between different GALT gene mutations, such as differentiating classical galactosemia patients from those with variant forms like the Duarte (N314D) or S135L mutations.[4][5]

-

Monitoring Treatment Efficacy: While not its primary use, the test has the potential to be explored for monitoring the effectiveness of dietary restrictions or novel therapies in galactosemia patients.

-

Research in Galactose Metabolism: The test is a valuable tool for researchers studying the in vivo dynamics of galactose metabolism and the pathophysiology of galactosemia.

Quantitative Data Summary

The following table summarizes the quantitative data from a study utilizing the D-Galactose-¹³C₃ breath test in different patient cohorts. The results are presented as the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ in the breath over 120 minutes (CUMPCD at 120 min).

| Patient Group | Genotype/Phenotype | N | Median CUMPCD at 120 min (%) | Range of CUMPCD at 120 min (%) |

| Classical Galactosemia | Various classical mutations | 34 | 0.29 | 0.08–7.51 |

| Homozygous p.Ser135Leu | p.Ser135Leu/p.Ser135Leu | 2 | 9.44 | 8.66–10.22 |

| Heterozygous p.Ser135Leu | p.Ser135Leu/p.380Argext50 | 1 | 18.59 | - |

| NBS Detected Variants | Newborn screening identified variants | 4 | 13.79 | 12.73–14.87 |

| Healthy Controls | - | 4 | 9.29 | 8.94–10.02 |

Data sourced from Welsink-Karssies et al., 2020.[4]

Experimental Protocols

Patient Preparation

A strict preparation protocol is crucial for accurate and reliable results.

-

Dietary Restrictions:

-

Fasting:

-

Medications:

-

A review of the patient's current medications should be conducted. While specific contraindications for the galactose breath test are not well-documented, general guidelines for ¹³C breath tests suggest avoiding antibiotics for at least four weeks and proton pump inhibitors or H2 blockers for a shorter period before the test.[9][10][11] Consultation with a physician is recommended.

-

-

Physical Activity:

-

Patients should be in a resting state during the test to ensure a steady baseline of CO₂ production.[4]

-

Test Administration and Sample Collection

-

Baseline Breath Sample Collection:

-

Administration of ¹³C-Galactose:

-

Post-Dose Breath Sample Collection:

-

Sample Storage:

-

The collected breath samples are stored at room temperature until analysis.[4]

-

Sample Analysis

-

Instrumentation:

-

Data Calculation:

-

The results are typically expressed as the cumulative percentage of the administered ¹³C dose recovered (CUMPCD) as ¹³CO₂ in the exhaled air over the duration of the test.[4] This calculation takes into account the enrichment of ¹³CO₂ over the baseline and the total CO₂ production of the individual.

-

Visualizations

Galactose Metabolism (Leloir Pathway)

References

- 1. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Galactose Metabolism - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 4. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. (13)CO(2) breath tests: comparison of isotope ratio mass spectrometry and non-dispersive infrared spectrometry results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of 13CO2/12CO2 ratio by IRMS and NDIRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.unc.edu [med.unc.edu]

- 10. mft.nhs.uk [mft.nhs.uk]

- 11. digestivehealth.org.au [digestivehealth.org.au]

- 12. headwaybio.com [headwaybio.com]

- 13. European interlaboratory comparison of breath 13CO2 analysis - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS method for quantifying D-Galactose-13C-3 metabolites

An LC-MS/MS method for the sensitive and specific quantification of D-Galactose-¹³C₃ and its key metabolites is crucial for researchers studying galactose metabolism, particularly in the context of metabolic flux analysis and diagnosing disorders like galactosemia. This application note provides a detailed protocol for the analysis of D-Galactose-¹³C₃, Galactose-1-phosphate-¹³C₃, and UDP-Galactose-¹³C₃ in biological matrices.

Introduction

Galactose is a critical monosaccharide in cellular metabolism, primarily processed through the Leloir pathway to be converted into glucose-1-phosphate, which then enters glycolysis.[1][2] The use of stable isotope-labeled compounds, such as D-Galactose-¹³C₃, allows for precise tracing of the metabolic fate of galactose through its downstream pathways. This is invaluable for metabolic flux analysis, understanding enzyme kinetics, and identifying metabolic bottlenecks in disease states.[3][4]

This method employs a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach to quantify D-Galactose-¹³C₃ and its metabolites. The protocol is designed for researchers, scientists, and drug development professionals who require accurate measurement of these compounds in complex biological samples.

Principle of the Method

The method involves the extraction of polar metabolites from a biological matrix (e.g., plasma, cell culture, tissue homogenates) using a protein precipitation and extraction procedure. The extracted samples are then analyzed using a hydrophilic interaction liquid chromatography (HILIC) system coupled to a triple quadrupole mass spectrometer.[5] The separation on the HILIC column allows for the retention and resolution of highly polar sugar phosphates. Quantification is achieved using the stable isotope dilution method and Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6]

Metabolic Pathway of D-Galactose

D-Galactose is primarily metabolized through the Leloir pathway, which involves its conversion into glucose-1-phosphate in three main steps. When using D-Galactose-¹³C₃ as a tracer, the ¹³C₃ label is carried through each subsequent metabolite.

Experimental Protocols

This section details the necessary materials, sample preparation, and LC-MS/MS analysis procedures.

Materials and Reagents

-

D-Galactose-¹³C₃ (isotopic purity >99%)

-

Internal Standards (IS): ¹³C₆-Glucose, ¹³C₆,¹⁵N₅-Glutamate, or other appropriate labeled compounds[5]

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Ammonium Hydroxide (Optima Grade)

-

Ammonium Acetate (Optima Grade)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

Sample Preparation: Protein Precipitation and Extraction

This protocol is adapted for plasma or cell lysate samples.[5]

-

Homogenization : If using tissue, homogenize the sample in 200 µL of ice-cold deionized water. For plasma or cell lysates, start at the next step.

-

Precipitation : Add 800 µL of ice-cold methanol containing the internal standards to 200 µL of the sample.

-

Vortex : Vortex the mixture thoroughly for 30 seconds.

-

Incubation : Incubate at -20°C for 30 minutes to facilitate protein precipitation.

-